molecular formula C9H16O4 B162715 Diethyl dimethylmalonate CAS No. 1619-62-1

Diethyl dimethylmalonate

Cat. No. B162715
CAS RN: 1619-62-1
M. Wt: 188.22 g/mol
InChI Key: UELKSYXXNGHTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05453423

Procedure details

0.023 ml of concentrated sulfuric acid are cautiously added to a solution of 4 g of 2,2-dimethylmalonic acid in 30 ml of a 1:2 absolute ethanol/toluene mixture. The reaction mixture is refluxed, distilling the azeotropic water/toluene mixture and adding every few an ethanol/toluene mixture. After 3 hours, the reaction mixture is added with 50 ml of water and extracted with ethyl acetate (3×15 ml). The combined organic extracts are dried over sodium sulfate and solvent is evaporated off under reduced pressure. The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt). 3.3 g of 2,2-dimethylmalonic acid diethyl ester are obtained.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]([CH3:14])([C:11]([OH:13])=[O:12])[C:8]([OH:10])=[O:9].[CH2:15](O)[CH3:16].[C:18]1(C)C=CC=C[CH:19]=1>>[CH2:18]([O:9][C:8](=[O:10])[C:7]([CH3:14])([CH3:6])[C:11]([O:13][CH2:15][CH3:16])=[O:12])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.023 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Name
ethanol toluene
Quantity
30 mL
Type
reactant
Smiles
C(C)O.C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
DISTILLATION
Type
DISTILLATION
Details
distilling the azeotropic water/toluene mixture
ADDITION
Type
ADDITION
Details
adding every few an ethanol/toluene mixture
ADDITION
Type
ADDITION
Details
the reaction mixture is added with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.